molecular formula C23H21NO B10951336 (2E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide

(2E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide

Cat. No.: B10951336
M. Wt: 327.4 g/mol
InChI Key: XLOXJRBNGQOAQS-LTGZKZEYSA-N
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Description

(2E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide typically involves the reaction of 2,4-dimethylaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both dimethylphenyl and diphenyl groups in the structure makes it unique compared to other enamides.

    Reactivity: Its reactivity towards various chemical reagents and conditions sets it apart from similar compounds.

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C23H21NO/c1-17-13-14-22(18(2)15-17)24-23(25)21(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-16H,1-2H3,(H,24,25)/b21-16+

InChI Key

XLOXJRBNGQOAQS-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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